Mycophenolic acid D3
Übersicht
Beschreibung
Mycophenolic acid D3 is a derivative of Mycophenolic acid . Mycophenolic acid is a compound that reduces GTP level and impacts transcription elongation of RNA polymerase II (RNAP II), promotes proximal site use and reverses the effect of cordyceps on selective polyadenylation . It is an antibiotic produced by Penicillium brevi-compactum, P. Stoloniferum and related spp . By inhibiting the activity of inosine monophosphate dehydrogenase (IMPDH), Mycophenolic acid prevents the production of guanosine monophosphate (GMP), thus inhibiting the creation of proteins .
Synthesis Analysis
Mycophenolic acid is a BCS class 2 drug used as a potential immune-suppressing agent. It has potential uses but has solubility issues; converting to salt form can increase solubility and help in formulation development . The DSC curves of the parent drug and its isobutanolammonium salt vary, indicating that the drug and the salt former had undergone a chemical interaction .
Molecular Structure Analysis
The molecular formula of Mycophenolic acid D3 is C17H20O6 . Its average mass is 320.337 Da and its mono-isotopic mass is 320.125977 Da .
Chemical Reactions Analysis
Mycophenolic acid D3 is used as an internal standard for the quantification of Mycophenolate by GC- or LC-mass spectrometry . It is an immunosuppressant agent and has potent anti-proliferative activity .
Physical And Chemical Properties Analysis
Mycophenolic acid D3 is a white solid . Its density is 1.3±0.1 g/cm3, boiling point is 611.6±55.0 °C at 760 mmHg, and vapour pressure is 0.0±1.8 mmHg at 25°C . Its molar refractivity is 83.1±0.3 cm3, and its molar volume is 248.2±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Systemic Lupus Erythematosus Treatment
- Application Summary: Mycophenolic Acid D3 is used in the treatment of Systemic Lupus Erythematosus (SLE), a disease that can affect bone metabolism and homeostasis of serum electrolytes associated with abnormal levels of vitamin D .
- Methods of Application: The study involved children with SLE who were treated with Mycophenolate mofetil (MMF), an immunosuppressant with the active metabolite mycophenolic acid (MPA). The area under the plasma concentration–time curve (AUC) of MPA was monitored during the treatment to assess the exposure levels .
- Results: The study found that children with normal 25 (OH)D levels had significantly higher AUC than children with low 25 (OH)D levels (98.71 vs. 84.05 mg·h/L, P = 0.004). The intra- and inter-individual effects of AUC on 25 (OH)D levels were similar, but only the intra-individual effect was significant (P = 0.001) in hierarchical models .
Renal Transplant Therapy
- Application Summary: Mycophenolic Acid D3 is used in combination with Tacrolimus (TAC) for immunosuppressive therapy after renal transplant .
- Methods of Application: The study involved quantifying TAC and MPA concentrations in peripheral blood mononuclear cells (PBMCs) using liquid chromatography tandem mass spectrometry (LC-MS/MS). PBMCs were prepared using the Ficoll separation technique and purified with erythrocyte lysis .
- Results: The study aimed to determine whether intracellular concentrations were associated with adverse outcomes in renal transplants. The results of this study were not provided in the source .
Safety And Hazards
Mycophenolic acid D3 should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and chemical impermeable gloves should be worn . It is recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
There is ongoing research to explore the association between exposure levels of Mycophenolic acid D3 and 25-hydroxyvitamin D [25 (OH)D] levels in children with Systemic Lupus Erythematosus . This could potentially serve as an indicator to optimize the exposure level of Mycophenolic acid D3 during treatment .
Eigenschaften
IUPAC Name |
(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNSFSBZBAHARI-HZIIEIAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mycophenolic Acid-d3 |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.